(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid
Overview
Description
(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogel Formation for Drug Delivery and Anticancer Activity : A study explored the gelation performances of tripeptide-based amphiphiles, including compounds similar to (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid. These compounds demonstrated potential as hydrogelators for entrapment and release of drugs like Vitamin B12 and Doxorubicin. They exhibited anticancer activity and in vitro cytotoxicity against human breast cancer cells without notable lethality towards normal human lymphocytes, suggesting potential for localized breast cancer therapy (Guchhait et al., 2021).
Synthesis of Dipeptide Mimetics : Another research focused on the synthesis of a conformationally restricted dipeptido-mimetic using a compound structurally related to this compound. This compound is significant for developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).
Methodology for Synthesis : A study demonstrated a method for synthesizing methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, showcasing the versatility of this compound in accommodating various functional groups in chemical reactions (Crane et al., 2011).
Cyclopropanation and Peptide Analog Synthesis : Research detailed the titanium-mediated cyclopropanation of specific compounds leading to protected β-(aminocyclopropyl)carboxylic acid building blocks. These are useful for creating small peptide analogues, indicating the role of this compound in the synthesis of biologically active compounds (Brackmann & Meijere, 2005).
Determining the Tert-Butyloxycarbonyl Group in Peptide Derivatives : A method was developed for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, which is relevant for understanding and manipulating compounds like this compound in peptide research (Ehrlich-Rogozinski, 1974).
Pharmacological Characterization at Glutamate Receptors : A compound structurally similar to this compound was synthesized and its pharmacological activity investigated at ionotropic and metabotropic glutamate receptors. This shows its potential in neurological research and drug development (Conti et al., 2007).
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935334 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155976-13-9 | |
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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